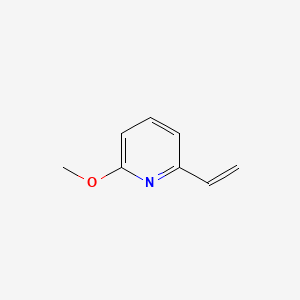
2-Ethenyl-6-methoxypyridine
Vue d'ensemble
Description
2-Ethenyl-6-methoxypyridine is a chemical compound with the molecular formula C8H7NO . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 2-Ethenyl-6-methoxypyridine is represented by the InChI code: 1S/C8H7NO/c1-3-7-5-4-6-8(9-7)10-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Ethenyl-6-methoxypyridine has a molecular weight of 133.15 . It is stored at room temperature . The physical form of this compound is a powder .Applications De Recherche Scientifique
Metalation of Aromatic Compounds
2-Ethenyl-6-methoxypyridine and similar compounds have been explored in the context of aromatic metalation. A study by (Nagaradja et al., 2012) discussed the deprotonation of 2-methoxypyridine using lithium–iron combinations. This research highlights the potential of such compounds in creating new metal-organic frameworks and complexes.
Synthesis of Binuclear Complexes
Research by (Arena et al., 1992) investigated the use of a compound similar to 2-Ethenyl-6-methoxypyridine in synthesizing binuclear complexes. This study underscores the role of such compounds in forming complex molecular structures, potentially useful in catalysis and materials science.
Solar Cell Applications
A study by (Aranyos et al., 2003) explored the use of a related compound in tuning the properties of ruthenium bipyridine dyes for solar cells. This research demonstrates the importance of such compounds in the development of more efficient and versatile solar energy technologies.
Synthesis of Lycopodium Alkaloids
In a study by (Bisai & Sarpong, 2010), methoxypyridine, closely related to 2-Ethenyl-6-methoxypyridine, was used in the synthesis of Lycopodium alkaloids. This demonstrates the compound's relevance in the synthesis of complex natural products, which have various pharmaceutical applications.
Thermally Induced Rearrangement
A study conducted by (Lister et al., 2003) revealed that analogues of 2-methoxypyridine undergo rearrangement under certain conditions, shedding light on the thermal stability and reactivity of such compounds.
Cytotoxic Activity Assessment
Research by (Al‐Refai et al., 2019) assessed the cytotoxic activity of derivatives of 2-methoxypyridine. This study highlights the potential medical applications of such compounds, particularly in the field of cancer research.
Corrosion Inhibition
A study by (Ansari et al., 2015) demonstrated that pyridine derivatives, including those similar to 2-Ethenyl-6-methoxypyridine, can act as corrosion inhibitors. This suggests their utility in protecting metals from corrosion, whichis essential in various industrial applications.
Synthesis of Luminescent Materials
The research by (Ahipa et al., 2014) on the synthesis of luminescent materials involving methoxypyridine derivatives points to the potential of 2-Ethenyl-6-methoxypyridine in the development of new optoelectronic materials. These compounds could be used in displays, sensors, and other light-emitting applications.
Exploration in Inorganic Chemistry
The study by (Klausmeyer et al., 2003) explored ligand exchange reactions involving methoxide groups in inorganic chemistry. This study provides insights into the reactivity of methoxypyridine derivatives in complex chemical reactions, relevant in the synthesis of inorganic compounds.
Anticancer Activity
A study by (Liang et al., 2014) explored the synthesis of copper(II) complexes with methoxypyridine derivatives and their anticancer activity. This research underscores the potential biomedical applications of these compounds in the treatment of cancer.
Vibrational and Electronic Spectra Studies
Research by (Arjunan et al., 2011) on the vibrational and electronic spectra of chloro-methoxypyridine provides fundamental insights into the physical properties of these compounds, which is crucial in materials science and molecular engineering.
Safety And Hazards
2-Ethenyl-6-methoxypyridine is classified under the GHS07 category, indicating that it can be harmful . It has hazard statements H302, H315, H320, H335, which suggest that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-ethenyl-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-5-4-6-8(9-7)10-2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGPRGSYCRMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597989 | |
| Record name | 2-Ethenyl-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethenyl-6-methoxypyridine | |
CAS RN |
204569-88-0 | |
| Record name | 2-Ethenyl-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204569-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethenyl-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

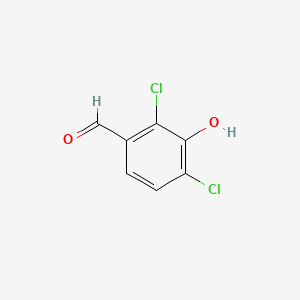

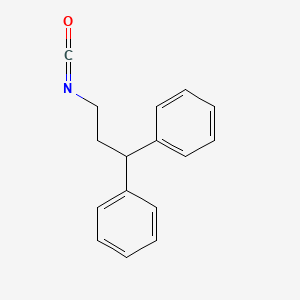

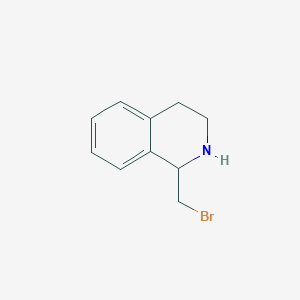
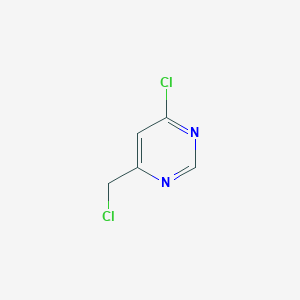
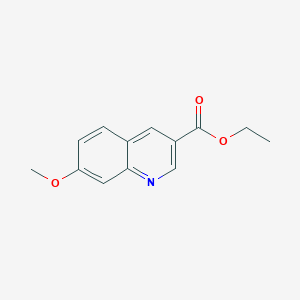
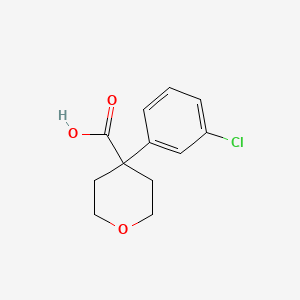

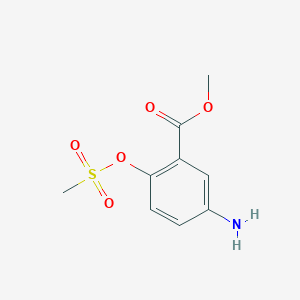
![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)

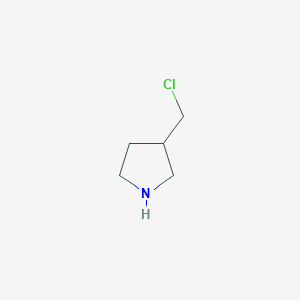
![Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1603580.png)